molecular formula C13H24N2O3 B7921917 {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7921917
M. Wt: 256.34 g/mol
InChI Key: PTFWHRMIXZKYBV-UHFFFAOYSA-N
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Description

The compound "{2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid" features a piperidine ring substituted at the 2-position with an acetyl-isopropyl-amino-methyl group and an acetic acid moiety at the 1-position. Its synthesis likely involves alkylation or amidation steps, similar to related piperidinyl acetic acids .

Properties

IUPAC Name

2-[2-[[acetyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(2)15(11(3)16)8-12-6-4-5-7-14(12)9-13(17)18/h10,12H,4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWHRMIXZKYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Core

The synthesis typically begins with a piperidine precursor. For example, 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester serves as a common starting material. This compound undergoes alkylation at the 2-position using chloroform under basic conditions (e.g., 1,8-diazabicycloundec-7-ene [DBU] or sodium hydroxide) at −20°C to 0°C. The reaction introduces a chloromethyl group, forming an intermediate compound III (Figure 1).

Key Conditions :

  • Base : DBU or NaOH (1:1–1.2 molar ratio relative to substrate).

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Yield : ~70–80%.

Introduction of the Isopropyl-Amino Group

The chloromethyl intermediate is then subjected to nucleophilic substitution with sodium azide in methanol or ethanol, facilitated by a secondary base such as N,N-diisopropylethylamine (DIPEA). This step replaces the chloride with an azide group, yielding compound IV . Subsequent reduction using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) converts the azide to a primary amine.

Key Conditions :

  • Reducing Agent : LAH (4:1 molar ratio relative to substrate).

  • Temperature : Reflux (~65°C).

  • Yield : ~83%.

Acetylation and Carboxylic Acid Attachment

The amine intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine). Concurrently, the carboxylic acid group is introduced via a nucleophilic substitution reaction with bromoacetic acid or its ester derivatives. Hydrolysis of the ester (if present) under acidic or basic conditions yields the final product.

Key Conditions :

  • Acetylation : Acetic anhydride (1.2 eq), THF, 0°C to room temperature.

  • Carboxylic Acid Introduction : Bromoacetic acid, K₂CO₃, DMF, 50°C.

  • Overall Yield : ~40–55%.

Alternative Synthetic Approaches

Reductive Amination Strategy

An alternative route involves reductive amination of a pre-functionalized piperidine. For instance, 2-formyl-piperidine reacts with isopropylamine in the presence of sodium cyanoborohydride, forming the secondary amine. Subsequent acetylation and coupling with a glycine derivative (e.g., methyl glycinate) provides the acetic acid moiety.

Key Conditions :

  • Reducing Agent : NaBH₃CN (1.5 eq), methanol, pH 5–6.

  • Yield : ~65%.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group participates in pH-dependent transformations:

  • Acidic Hydrolysis : Stable below pH 3 but undergoes decarboxylation at elevated temperatures (>100°C) in strong acids (e.g., HCl conc.) .

  • Basic Hydrolysis : Forms water-soluble salts (e.g., sodium or potassium derivatives) at pH >10, enhancing bioavailability.

Amide Coupling Reactions

The acetic acid moiety reacts with amines to form pharmacologically relevant amides:

ReactantCoupling ReagentConditionsProduct ApplicationSource
L-Phenylalanine ethyl esterHATU/DIPEA in DMF (RT, 24 hrs)Dipeptide synthesis for drug discoveryAnticonvulsant candidates
4-Boc-aminopiperidineEDC/HOBt in THF (0°C to RT, 12 hrs)Conformationally restricted analogsEnzyme inhibition studies

Reaction yields range from 59% (dipeptides) to 84% (Boc-protected derivatives) .

Acetyl Group Reactivity

  • Deacetylation : Treatment with HCl (6N, reflux) removes the acetyl group, yielding a primary amine intermediate.

  • Reductive Amination : Reacts with aldehydes/ketones (NaBH₃CN, MeOH) to form secondary amines, useful for structural diversification .

Piperidine Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts, enhancing solubility .

  • Oxidation : Piperidine ring remains stable under mild oxidants (e.g., H₂O₂) but forms N-oxide derivatives with mCPBA .

Salt Formation and Solubility

The carboxylic acid forms salts with inorganic/organic bases:

CounterionSolubility (mg/mL)Application
Sodium45.2 in H₂OInjectable formulations
Ethanolamine32.8 in EtOHTopical delivery systems

Data derived from analog compounds in .

Stability Under Storage

  • Thermal Stability : Decomposes at 210°C (TGA data) with 2% weight loss below 100°C .

  • Photostability : Degrades by <5% under UV light (254 nm, 48 hrs) when stored in amber glass.

Scientific Research Applications

Overview

{2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound with significant potential in various scientific fields. Its unique structure, characterized by a piperidine ring and an acetyl-isopropyl amino group, suggests diverse applications in chemistry, biology, and medicine.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural features suggest that it may interact with biological macromolecules, making it a candidate for drug development.

  • Analgesic Properties : Research indicates that compounds with similar piperidine structures can exhibit pain-relieving effects.
  • Anti-inflammatory Effects : Studies have shown potential for reducing inflammation, which is crucial in treating various chronic conditions.

Biological Studies

The interactions of this compound with biological systems are of particular interest.

  • Receptor Binding : The compound may bind to specific receptors, influencing neurotransmitter systems and signaling pathways.
  • Enzyme Modulation : Its structure allows for possible inhibition or modulation of enzymes critical for metabolic processes .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules.

  • Synthesis of Derivatives : It can be used to synthesize other piperidine derivatives with varied biological activities.

Industrial Applications

In the chemical industry, this compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Substituent Diversity on the Piperidine Ring
  • Target Compound: The acetyl-isopropyl-amino-methyl group at the 2-position introduces moderate lipophilicity and steric bulk. This may enhance membrane permeability compared to hydrophilic derivatives .
  • 2-(4-(Diphenylmethylene)-piperidin-1-yl)-acetic Acid (EP0048705) : Features a diphenylmethylene group at the 4-position, increasing aromaticity and lipophilicity. This compound exhibits antiallergic and spasmolytic activities, likely due to its bulky aromatic substituents .
  • Its high melting point (210–216°C) indicates strong crystallinity, making it a common intermediate for further derivatization .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Compounds
Compound Name (CAS/Reference) Molecular Weight Substituent Position/Group Key Properties Biological Activity
{2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid Not reported 2-position: Acetyl-isopropyl-amino-methyl Moderate lipophilicity, potential metabolic stability Hypothesized sEH inhibition
2-(4-(Diphenylmethylene)-piperidin-1-yl)-acetic Acid (EP0048705) ~350–400 (est.) 4-position: Diphenylmethylene High lipophilicity, aromatic π-stacking Antiallergic, antihistaminic
2-[4-(Ethoxycarbonyl)piperidin-1-yl]-acetic Acid (CAS 224456-41-1) 215.25 4-position: Ethoxycarbonyl Electron-withdrawing, moderate polarity Unreported, potential prodrug
2-(Piperidin-1-yl)acetic Acid (CAS 3235-67-4) 143.18 No substituent High crystallinity, low complexity Intermediate for drug synthesis
Solubility and Bioavailability
  • The acetyl-isopropyl-amino group in the target compound likely balances lipophilicity and solubility, contrasting with the highly hydrophobic diphenylmethylene derivatives .

Structural Analysis and Validation

  • NMR and MS : The target compound’s structure would require validation via ¹H-NMR and ¹³C-NMR, similar to methods used for 2-(piperidin-4-yl)acetic acid derivatives .

Biological Activity

The compound {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid , also known by its CAS number 1353982-13-4, is a piperidine derivative that exhibits significant potential for various biological activities. Its unique structural characteristics, including an acetyl-isopropyl amino group and a carboxylic acid functional group, suggest that it may interact with specific biological targets, leading to diverse pharmacological effects.

Structural Characteristics

The molecular formula for this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3}, with a molecular weight of approximately 242.32 g/mol. Its structure can be depicted as follows:

Structure C12H22N2O3\text{Structure }\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the body, potentially influencing neurotransmitter systems or other signaling pathways.
  • Enzyme Modulation : Its structural features may allow it to act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways critical for cellular function.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties.

Pharmacological Effects

Research indicates that compounds with piperidine structures can exhibit a range of pharmacological activities, including:

  • Analgesic Effects : Some derivatives have been found to alleviate pain.
  • Anti-inflammatory Properties : They may reduce inflammation in various conditions.
  • Antimicrobial Activity : Certain piperidine derivatives possess the ability to combat microbial infections.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
1-(4-Methylpiperidin-1-yl)ethanonePiperidine ring with ketone functionalityAnalgesic properties
4-AcetamidopiperidineAcetamide group on piperidineAntidepressant effects
3-PyridinolPyridine ring with hydroxyl groupAntimicrobial activity

What distinguishes this compound is its specific combination of functional groups and piperidine structure, which may provide unique interaction profiles not seen in these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological properties of related compounds, emphasizing their therapeutic potential:

  • Study on ACE Inhibition : Research has shown that certain piperidine derivatives can act as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension and cardiovascular diseases. The study utilized response surface methodologies to optimize conditions for maximum ACE inhibition activity .
  • Anticancer Properties : Investigations into similar compounds have demonstrated their ability to induce apoptosis in lung cancer cells. This suggests that this compound could be further researched for its anticancer potential.

Q & A

Q. What are the established synthetic routes for {2-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:

  • Step 1 : Condensation of acetyl-isopropyl-amine with a piperidine precursor using THF as a solvent (reaction time: 18 hours, yield: ~100% under optimized conditions) .
  • Step 2 : Introduction of the acetic acid moiety via alkylation or coupling reactions. Evidence from analogous compounds (e.g., [2-methyl-1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-acetic acid) highlights the use of KOH in ethanol for cyclization, followed by purification via vacuum distillation and washing with ether .
  • Characterization : Key techniques include 1H NMR^1 \text{H NMR} (e.g., δ 10.93 ppm for carboxylic protons), IR (C=O stretch at ~1718 cm1^{-1}), and HRMS for molecular weight confirmation .

Q. How do functional groups in this compound influence its reactivity and solubility?

  • Acetamide Group : Enhances hydrogen bonding, improving solubility in polar solvents (e.g., ethanol, acetonitrile) but may reduce cell permeability .
  • Piperidine Ring : Confers rigidity and basicity, influencing interactions with biological targets like opioid receptors .
  • Carboxylic Acid : Enables salt formation (e.g., hydrochloride salts for improved crystallinity) and pH-dependent solubility .

Q. What analytical methods are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm substituent positions (e.g., piperidine ring protons at δ 1.5–3.5 ppm) .
  • Mass Spectrometry : HRMS (e.g., [M+H]+^+ at 287.1761 for C17_{17}H23_{23}N2_2O2_2) .
  • IR Spectroscopy : Peaks at ~1700–1720 cm1^{-1} for carbonyl groups .

Advanced Research Questions

Q. How can synthesis yields be optimized when scaling up production for in vivo studies?

  • Solvent Optimization : Replace THF with acetonitrile for easier removal under vacuum, reducing side-product formation .
  • Work-Up Adjustments : Acidification with acetic acid in acetonitrile (instead of water) minimizes byproducts, as shown in analogous syntheses (yields: 55–84% vs. 83% with modified protocols) .
  • Purification : Use preparative HPLC for enantiomerically pure batches, critical for pharmacological consistency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Receptor Binding Assays : Use competitive binding studies (e.g., mu opioid receptor vs. chemokine receptor targets) to clarify selectivity .
  • Chiral Purity Validation : Enantiomeric impurities (e.g., from racemic intermediates) can skew activity; employ chiral HPLC or convert to diastereomeric amides (e.g., using (S)-(-)-1-phenylethylamine) for absolute configuration confirmation .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

  • Docking Studies : Model interactions with the GLP1 receptor (e.g., piperidine-acetic acid moiety’s role in hydrogen bonding with residues like Arg380) .
  • QSAR Analysis : Correlate substituent effects (e.g., isopropyl vs. cyclopropyl groups) with analgesic efficacy using regression models .

Methodological Considerations

7. Designing assays to evaluate anti-inflammatory or neuropathic pain modulation:

  • In Vitro : Measure inhibition of cytokine release (e.g., IL-6/TNF-α) in LPS-stimulated macrophages at 10–100 µM concentrations .
  • In Vivo : Use rodent models (e.g., chronic constriction injury) with oral dosing (10–50 mg/kg) and von Frey filament testing for mechanical allodynia .

8. Addressing solubility challenges in biological assays:

  • Salt Formation : Prepare hydrochloride salts (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride) to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability while avoiding cytotoxicity .

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